

# Application of CPT 87389 in HIV Incidence Surveillance Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR 87389 |           |
| Cat. No.:            | B124744  | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## **Application Notes**Introduction to HIV Incidence Surveillance

HIV incidence is the rate of new HIV infections in a population over a specific period. Accurate incidence estimates are critical for public health, as they help to monitor the dynamics of the HIV epidemic, identify populations at highest risk, and evaluate the effectiveness of prevention programs like PrEP, treatment as prevention (TasP), and vaccine trials.[1][2] While longitudinal cohort studies can directly measure incidence, they are often expensive and logistically challenging.[2] As an alternative, cross-sectional incidence estimation using laboratory-based biomarkers offers a more feasible approach.[2]

### CPT 87389 and Its Role in Incidence Testing

The Current Procedural Terminology (CPT®) code 87389 describes an "Infectious agent antigen detection by immunoassay technique... HIV-1 antigen(s), with HIV-1 and HIV-2 antibodies, single result."[3][4] This typically refers to 4th generation HIV diagnostic screening tests. However, the enzyme immunoassay (EIA) technology underlying this code is also the foundation for specialized assays used in incidence surveillance.

These specialized "incidence assays," such as the Limiting Antigen (LAg) Avidity EIA and the BED HIV-1 Capture EIA (BED-CEIA), are designed not just to detect HIV but to differentiate



recent from long-standing infections.[5][6] They achieve this by measuring the maturation of the antibody response over time, specifically the increase in antibody avidity (binding strength).[5] [7] Therefore, while there isn't a unique CPT code for "HIV incidence testing," the laboratory service for performing these specialized EIAs may be billed using codes from the 873xx family.

### **Principle of Antibody Avidity Assays**

Following initial HIV infection, the immune system produces low-avidity (weakly binding) IgG antibodies.[7] As the infection progresses over several months, the immune system matures, producing antibodies with progressively higher avidity for HIV antigens.[7] HIV incidence assays exploit this principle.[5] They use specific conditions (e.g., limited antigen concentration or the use of a dissociating agent) to distinguish between low-avidity antibodies, characteristic of a recent infection, and high-avidity antibodies, which indicate a long-standing infection.[7][8]

- Limiting Antigen (LAg) Avidity EIA: This assay uses a limited concentration of a multi-subtype recombinant HIV-1 antigen on the microplate well.[7] A dissociation buffer is then used to remove low-avidity antibodies, while high-avidity antibodies remain bound for detection.[7]
- BED HIV-1 Capture EIA (BED-CEIA): This assay measures the proportion of HIV-1 specific IgG relative to the total IgG in a sample.[9][10] This ratio is typically lower in individuals with recent infection and increases as the infection becomes established.[9]

### The Recent Infection Testing Algorithm (RITA)

Incidence assays are not sufficiently accurate to be used in isolation for determining if an individual was recently infected.[1] Their primary utility is for population-level incidence estimation.[1] A significant challenge is the "False-Recent Rate" (FRR), where individuals with long-standing infections are incorrectly classified as recent.[11] This can occur in elite controllers or individuals on antiretroviral therapy (ART) with suppressed viral loads.[11][12]

To improve accuracy and reduce the FRR, incidence assays are incorporated into a Recent Infection Testing Algorithm (RITA).[5][13][14] A RITA combines the result from the serological incidence assay with additional clinical and laboratory data, such as:

- HIV viral load
- CD4 cell count



- Presence of an AIDS-defining illness
- Antiretroviral therapy (ART) status[14][15]

An individual is only classified as having a recent infection if they test as "recent" on the incidence assay AND do not have other markers indicative of a long-standing infection (e.g., low viral load, low CD4 count, or being on ART).[14][15]

## Quantitative Data: Performance of HIV Incidence Assays

The performance of an HIV incidence assay is defined by two key parameters: the Mean Duration of Recent Infection (MDRI) and the False-Recent Rate (FRR).[6][11]

- Mean Duration of Recent Infection (MDRI): The average time an individual is classified as "recent" by the assay after infection. This is also known as the window period.
- False-Recent Rate (FRR): The proportion of individuals with long-standing infection (e.g., infected for more than 2 years) who are incorrectly classified as "recent" by the assay or algorithm.[11]

The following table summarizes typical performance characteristics for the two most common incidence assays when used with specific cutoffs.

| Assay                               | Cutoff (Normalized<br>Optical Density -<br>ODn) | Mean Duration of<br>Recent Infection<br>(MDRI) | False-Recent Rate<br>(FRR) (in untreated,<br>long-term<br>infections) |
|-------------------------------------|-------------------------------------------------|------------------------------------------------|-----------------------------------------------------------------------|
| Limiting Antigen (LAg) Avidity EIA  | ≤ 1.5 ODn                                       | 130 days[2][8]                                 | ~0.2% - 3.3%[2][16]                                                   |
| BED HIV-1 Capture<br>EIA (BED-CEIA) | ≤ 0.8 ODn                                       | 168 - 198 days[8][17]                          | ~2.9%[16]                                                             |

Note: FRR can be significantly higher in populations with high ART coverage if a RITA including viral load and treatment status is not used.[11][12]



## Experimental Protocols Protocol: Sedia® HIV-1 LAg-Avidity EIA

This protocol is a detailed representation based on the principles of the Sedia® HIV-1 LAg-Avidity EIA. Users must follow the specific instructions provided with their commercial kit. This assay is intended for research use only and not for diagnostic procedures.[7]

#### 3.1.1 Materials and Reagents

- Sedia® HIV-1 LAg-Avidity EIA Kit (Microplate coated with rIDR-M antigen, Calibrators, Controls)
- Sample Diluent
- · Dissociation Buffer
- Wash Buffer (1X)
- Goat anti-human IgG-HRP Conjugate
- Substrate (TMB)
- Stop Solution
- · Precision pipettes, multichannel pipettes
- Microplate reader with a 450 nm filter
- Microplate washer
- 37°C incubator

#### 3.1.2 Specimen Handling

- Use serum or plasma specimens.[7]
- Specimens can be stored at 2-8°C for up to two weeks. For longer-term storage, freeze at -20°C or below.[7]



Avoid repeated freeze-thaw cycles.

#### 3.1.3 Assay Procedure

- Preparation: Bring all reagents and specimens to room temperature before use. Prepare 1X
   Wash Buffer by diluting the concentrate.
- Sample Dilution: Dilute patient specimens, calibrators, and controls 1:101 in Sample Diluent (e.g., 5 μL of sample into 500 μL of Sample Diluent). Mix thoroughly.
- Initial Incubation: Add 100 μL of the diluted specimens, calibrators, and controls to the appropriate wells of the antigen-coated microplate. Incubate for 60 minutes at 37°C.[7]
- Washing: Wash the plate 4 times with 300  $\mu$ L of 1X Wash Buffer per well using an automated plate washer.
- Dissociation Step: Add 100  $\mu$ L of Dissociation Buffer to each well. Incubate for 15 minutes at 37°C.[7]
- Washing: Repeat the wash step as described in step 4.
- Conjugate Incubation: Add 100 μL of Goat anti-human IgG-HRP Conjugate to each well.
   Incubate for 30 minutes at 37°C.[7]
- Washing: Repeat the wash step as described in step 4, but for a total of 6 times.
- Substrate Incubation: Add 100  $\mu$ L of TMB Substrate to each well. Incubate for 15 minutes at room temperature in the dark.
- Stop Reaction: Add 100 μL of Stop Solution to each well to stop the reaction.
- Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

#### 3.1.4 Quality Control & Interpretation

 Validate the Run: Ensure the OD values for the kit controls (Recent Control, Long-Term Control) and Calibrator meet the specifications outlined in the kit insert.



- Calculate Normalized OD (ODn): ODn = (OD of the Specimen) / (Median OD of the Calibrator)
- Interpret Results:
  - ∘ Recent Infection: A specimen with an ODn  $\leq$  1.5 is classified as recent.
  - Long-Term Infection: A specimen with an ODn > 1.5 is classified as long-term.
  - These results must then be used within a RITA for final classification.

## **Mandatory Visualizations**

Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pathology.royalcornwallhospitals.nhs.uk [pathology.royalcornwallhospitals.nhs.uk]
- 2. Evaluation of the limiting antigen avidity EIA (LAg) in people who inject drugs in Greece PMC [pmc.ncbi.nlm.nih.gov]
- 3. nastad.org [nastad.org]
- 4. CPT® Code 87389 Infectious Agent Antigen Detection Codify by AAPC [aapc.com]
- 5. Recent HIV infection testing algorithms PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for estimating HIV incidence: updated global market assessment and estimated economic value PMC [pmc.ncbi.nlm.nih.gov]
- 7. sediabio.com [sediabio.com]
- 8. Development of a New Limiting-Antigen Avidity Dot Immuno-Gold Filtration Assay for HIV-1 Incidence | PLOS One [journals.plos.org]
- 9. Current and future assays for identifying recent HIV infections at the population level -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance Characteristics of the Immunoglobulin G-Capture BED-Enzyme Immunoassay, an Assay To Detect Recent Human Immunodeficiency Virus Type 1 Seroconversion PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Load Criteria and Threshold Optimization to Improve HIV Incidence Assay Characteristics A CEPHIA Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 12. facenteconsulting.com [facenteconsulting.com]
- 13. Recent infection testing algorithm (RITA) applied to new HIV diagnoses in England, Wales and Northern Ireland, 2009 to 2011 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpsc.ie [hpsc.ie]
- 15. Integration of a recent infection testing algorithm into HIV surveillance in Ireland: improving HIV knowledge to target prevention | Epidemiology & Infection | Cambridge Core [cambridge.org]



- 16. scispace.com [scispace.com]
- 17. Mean Recency Period for Estimation of HIV-1 Incidence with the BED-Capture EIA and Bio-Rad Avidity in Persons Diagnosed in the United States with Subtype B | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application of CPT 87389 in HIV Incidence Surveillance Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124744#application-of-cpt-87389-in-hiv-incidence-surveillance-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com